Corixetan
Descripción general
Descripción
Corixetan, also known as thorium-227-pelgifatamab this compound, is a highly efficient thorium chelator. It is primarily used in targeted alpha therapy (TAT) for cancer treatment. This compound is designed to deliver alpha radiation selectively to tumors, making it a promising candidate for treating various types of cancer, including prostate cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Corixetan is synthesized by conjugating a human prostate-specific membrane antigen (PSMA)-specific antibody with a 3,2-hydroxypyridinone (HOPO) chelator moiety. The chelator is then radiolabeled with thorium-227. The synthesis involves several steps, including the preparation of the antibody, the chelator, and the radiolabeling process .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis of the antibody and the chelator, followed by radiolabeling with thorium-227. The process requires stringent quality control measures to ensure the stability and efficacy of the final product. The production is carried out in specialized facilities equipped to handle radioactive materials .
Análisis De Reacciones Químicas
Types of Reactions: Corixetan undergoes various chemical reactions, including complexation with thorium-227. The primary reaction involves the formation of a stable complex between the chelator and the thorium-227 isotope .
Common Reagents and Conditions: The synthesis of this compound requires reagents such as the PSMA-specific antibody, the 3,2-hydroxypyridinone chelator, and thorium-227. The reaction conditions include controlled temperature and pH to ensure the stability of the complex .
Major Products Formed: The major product formed from the synthesis of this compound is the thorium-227-pelgifatamab this compound complex. This complex is highly stable and effective in delivering alpha radiation to targeted cancer cells .
Aplicaciones Científicas De Investigación
Corixetan has several scientific research applications, particularly in the field of cancer treatment. It is used in targeted alpha therapy to deliver alpha radiation selectively to cancer cells. This approach has shown promising results in preclinical and clinical studies for treating metastatic castration-resistant prostate cancer .
In addition to cancer treatment, this compound is also being investigated for its potential use in other medical applications, such as imaging and diagnostics. The compound’s ability to selectively target cancer cells makes it a valuable tool for studying cancer biology and developing new therapeutic strategies .
Mecanismo De Acción
Corixetan exerts its effects by delivering alpha radiation to cancer cells. The compound targets the prostate-specific membrane antigen (PSMA) on the surface of cancer cells. Once bound to the target cells, the thorium-227 isotope emits alpha particles, causing irreparable double-strand DNA breaks and ultimately leading to cell death .
The molecular targets and pathways involved in this compound’s mechanism of action include the PSMA receptor and the DNA damage response pathways. The compound’s ability to induce DNA damage selectively in cancer cells makes it a potent therapeutic agent .
Comparación Con Compuestos Similares
Corixetan is unique compared to other similar compounds due to its high stability and efficiency in delivering alpha radiation. Similar compounds include lutetium-177-PSMA-617 and actinium-225-pelgifatamab conjugates. These compounds also target the PSMA receptor but differ in their radiolabeling isotopes and chelator technologies .
List of Similar Compounds:- Lutetium-177-PSMA-617
- Actinium-225-pelgifatamab conjugate
- Mesothelin-targeted thorium-227 conjugate (MSLN-TTC)
This compound stands out due to its unique chelator moiety and the use of thorium-227, which provides a higher dose rate and improved stability compared to other isotopes .
Propiedades
IUPAC Name |
4-[4-[3-[bis[2-[(3-hydroxy-1-methyl-2-oxopyridine-4-carbonyl)amino]ethyl]amino]-2-[[bis[2-[(3-hydroxy-1-methyl-2-oxopyridine-4-carbonyl)amino]ethyl]amino]methyl]propyl]anilino]-4-oxobutanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H61N11O15/c1-56-19-11-33(39(65)47(56)73)43(69)51-15-23-60(24-16-52-44(70)34-12-20-57(2)48(74)40(34)66)28-31(27-30-5-7-32(8-6-30)55-37(62)9-10-38(63)64)29-61(25-17-53-45(71)35-13-21-58(3)49(75)41(35)67)26-18-54-46(72)36-14-22-59(4)50(76)42(36)68/h5-8,11-14,19-22,31,65-68H,9-10,15-18,23-29H2,1-4H3,(H,51,69)(H,52,70)(H,53,71)(H,54,72)(H,55,62)(H,63,64) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBFFLCQDWEXSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C(C1=O)O)C(=O)NCCN(CCNC(=O)C2=C(C(=O)N(C=C2)C)O)CC(CC3=CC=C(C=C3)NC(=O)CCC(=O)O)CN(CCNC(=O)C4=C(C(=O)N(C=C4)C)O)CCNC(=O)C5=C(C(=O)N(C=C5)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H61N11O15 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1056.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1952359-26-0 | |
Record name | Corixetan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1952359260 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CORIXETAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I6K5H4SC2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.